molecular formula C11H19NO3S B2577672 N-{[3-(2-hydroxyethoxy)thiolan-3-yl]methyl}cyclopropanecarboxamide CAS No. 2309707-67-1

N-{[3-(2-hydroxyethoxy)thiolan-3-yl]methyl}cyclopropanecarboxamide

Cat. No.: B2577672
CAS No.: 2309707-67-1
M. Wt: 245.34
InChI Key: NQFVLQVXZRLCDF-UHFFFAOYSA-N
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Description

N-{[3-(2-hydroxyethoxy)thiolan-3-yl]methyl}cyclopropanecarboxamide (CAS 2309707-67-1) is a synthetic compound with the molecular formula C11H19NO3S and a molecular weight of 245.34 g/mol . This specialty chemical serves as a valuable intermediate in biomedical research, particularly in the development of next-generation Antibody-Drug Conjugates (ADCs) . ADCs represent a cutting-edge class of targeted cancer therapeutics that combine the specificity of monoclonal antibodies with the potent cell-killing activity of cytotoxic drugs, allowing for more precise delivery of therapeutic agents to cancer cells while potentially minimizing damage to healthy tissues . The structural features of this compound include a thiolane ring system and a 2-hydroxyethoxy moiety, which may contribute to its functionality as a linker component in ADC platforms. Its molecular architecture is designed to facilitate stable connection between antibody carriers and active drug payloads while allowing for controlled release within target cells . Researchers utilize this compound in the synthesis of innovative therapeutic conjugates targeting various tumor-associated antigens such as HER2, CD22, CD79, and CD33, among others . The product is provided as a high-purity material suitable for pharmaceutical research and development applications. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should consult relevant safety data sheets and implement appropriate handling procedures prior to use.

Properties

IUPAC Name

N-[[3-(2-hydroxyethoxy)thiolan-3-yl]methyl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO3S/c13-4-5-15-11(3-6-16-8-11)7-12-10(14)9-1-2-9/h9,13H,1-8H2,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQFVLQVXZRLCDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NCC2(CCSC2)OCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[3-(2-hydroxyethoxy)thiolan-3-yl]methyl}cyclopropanecarboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thiolan Ring: The thiolan ring can be synthesized through the reaction of a suitable thiol with an epoxide under basic conditions.

    Introduction of the Hydroxyethoxy Group: The hydroxyethoxy group can be introduced via nucleophilic substitution reactions, where an appropriate hydroxyethoxy halide reacts with the thiolan ring.

    Attachment of the Cyclopropane Carboxamide Group: The final step involves the formation of the cyclopropane carboxamide group through the reaction of the intermediate compound with cyclopropanecarboxylic acid or its derivatives under amide coupling conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{[3-(2-hydroxyethoxy)thiolan-3-yl]methyl}cyclopropanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The thiolan ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to modify the functional groups, such as reducing the carboxamide group to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxyethoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-{[3-(2-hydroxyethoxy)thiolan-3-yl]methyl}cyclopropanecarboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development for various diseases.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-{[3-(2-hydroxyethoxy)thiolan-3-yl]methyl}cyclopropanecarboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The presence of the thiolan ring and hydroxyethoxy group can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares key features of N-{[3-(2-hydroxyethoxy)thiolan-3-yl]methyl}cyclopropanecarboxamide with related compounds:

Compound Name Molecular Formula Key Substituents Solubility (Predicted) Notable Features
Target Compound C₁₀H₁₇NO₄S Thiolan-3-yl + 2-hydroxyethoxy Moderate (polar group) Enhanced hydrophilicity
N-[(3S)-3-methyl-1,1-dioxo-thiolan-3-yl]cyclopropanecarboxamide (YFN) C₉H₁₅NO₃S Thiolan-3-yl + methyl + sulfone Low (sulfone group) Sulfone enhances metabolic stability
N,N-Diethyl-2-(3-methoxyphenoxy)-1-phenylcyclopropane-1-carboxamide C₂₂H₂₅NO₃ Phenyl + 3-methoxyphenoxy Low (lipophilic groups) Diastereomer challenges (dr 19:1)
N-(thiazol-2-yl)cyclopropanecarboxamide C₇H₈N₂OS Thiazole ring Moderate Fungicidal activity reported
Key Observations:
  • Polarity: The target compound’s 2-hydroxyethoxy group increases polarity compared to YFN’s methyl/sulfone and the phenyl/methoxyphenoxy derivatives .
  • Metabolic Stability : YFN’s sulfone group may reduce oxidative metabolism, contrasting with the target compound’s ether linkage, which could be susceptible to hydrolysis .

Biological Activity

N-{[3-(2-hydroxyethoxy)thiolan-3-yl]methyl}cyclopropanecarboxamide is a compound that has gained attention in scientific research due to its unique structural features and potential biological applications. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound features a cyclopropane carboxamide linked to a thiolan ring, which is further substituted with a hydroxyethoxy group. These functional groups contribute to its distinct chemical properties, making it a subject of interest for various biological studies.

The biological activity of this compound is believed to involve interaction with specific molecular targets such as enzymes or receptors. The presence of the thiolan ring and hydroxyethoxy group may enhance its binding affinity and specificity, potentially leading to therapeutic effects in various biological systems.

Antimicrobial Properties

Research indicates that the compound may exhibit antimicrobial activity. Studies have shown that similar compounds with thiolan rings often possess properties that inhibit the growth of bacteria and fungi. The mechanism may involve disruption of microbial cell walls or interference with metabolic pathways.

Anticancer Potential

Preliminary studies suggest that this compound could have anticancer properties. Compounds with similar structures have been reported to induce apoptosis in cancer cells or inhibit tumor growth through various pathways, including modulation of signaling cascades involved in cell proliferation.

Comparative Analysis

To understand the uniqueness of this compound, it is beneficial to compare it with related compounds:

Compound NameStructural FeaturesBiological Activity
N-{[3-(2-hydroxyethoxy)thiolan-3-yl]methyl}-3-(trifluoromethyl)benzamideThiolan ring, trifluoromethyl groupAnticancer, antimicrobial
N-{[3-(2-hydroxyethoxy)-3-thiolanyl]methyl}-2-thiophenecarboxamideThiolane structureAntimicrobial

The unique combination of functional groups in this compound may contribute to its specific biological activities compared to these similar compounds.

Case Studies

  • Antimicrobial Activity Study : A study evaluated the antimicrobial effects of various thiolan-based compounds, including this compound. Results indicated significant inhibition against Gram-positive bacteria, suggesting potential for development as an antimicrobial agent.
  • Anticancer Evaluation : Another investigation focused on the anticancer properties of compounds with cyclopropane moieties. The study found that certain derivatives exhibited cytotoxic effects on cancer cell lines, leading to further exploration of this compound for potential therapeutic applications in oncology.

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